Cas no 2680768-32-3 (ethyl 3-4-(benzyloxy)-3-bromophenyl-3-{(benzyloxy)carbonylamino}propanoate)

Ethyl 3-[4-(benzyloxy)-3-bromophenyl]-3-{[(benzyloxy)carbonyl]amino}propanoate is a brominated phenylalanine derivative featuring benzyl-protected hydroxyl and amine functionalities. This compound serves as a versatile intermediate in organic synthesis, particularly in peptide coupling and pharmaceutical research. The presence of both benzyloxy and bromo substituents enhances its reactivity for selective functionalization, enabling further derivatization. The ethyl ester group improves solubility in organic solvents, facilitating handling in synthetic workflows. Its structural features make it valuable for constructing complex molecules, including bioactive compounds and chiral building blocks. The compound's stability under standard conditions ensures reliable performance in multi-step synthetic processes.
ethyl 3-4-(benzyloxy)-3-bromophenyl-3-{(benzyloxy)carbonylamino}propanoate structure
2680768-32-3 structure
Product Name:ethyl 3-4-(benzyloxy)-3-bromophenyl-3-{(benzyloxy)carbonylamino}propanoate
CAS No:2680768-32-3
MF:C26H26BrNO5
MW:512.392346858978
CID:5623807
PubChem ID:165924491
Update Time:2025-08-04

ethyl 3-4-(benzyloxy)-3-bromophenyl-3-{(benzyloxy)carbonylamino}propanoate Chemical and Physical Properties

Names and Identifiers

    • EN300-28304719
    • 2680768-32-3
    • ethyl 3-[4-(benzyloxy)-3-bromophenyl]-3-{[(benzyloxy)carbonyl]amino}propanoate
    • ethyl 3-4-(benzyloxy)-3-bromophenyl-3-{(benzyloxy)carbonylamino}propanoate
    • Inchi: 1S/C26H26BrNO5/c1-2-31-25(29)16-23(28-26(30)33-18-20-11-7-4-8-12-20)21-13-14-24(22(27)15-21)32-17-19-9-5-3-6-10-19/h3-15,23H,2,16-18H2,1H3,(H,28,30)
    • InChI Key: TYIQFGFMSMOGCC-UHFFFAOYSA-N
    • SMILES: BrC1=C(C=CC(=C1)C(CC(=O)OCC)NC(=O)OCC1C=CC=CC=1)OCC1C=CC=CC=1

Computed Properties

  • Exact Mass: 511.09944g/mol
  • Monoisotopic Mass: 511.09944g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 12
  • Complexity: 591
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.3
  • Topological Polar Surface Area: 73.9Ų

ethyl 3-4-(benzyloxy)-3-bromophenyl-3-{(benzyloxy)carbonylamino}propanoate Pricemore >>

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Additional information on ethyl 3-4-(benzyloxy)-3-bromophenyl-3-{(benzyloxy)carbonylamino}propanoate

Introduction to Ethyl 3-4-(benzyloxy)-3-bromophenyl-3-{(benzyloxy)carbonylamino}propanoate (CAS No: 2680768-32-3)

Ethyl 3-4-(benzyloxy)-3-bromophenyl-3-{(benzyloxy)carbonylamino}propanoate, identified by its CAS number 2680768-32-3, is a sophisticated organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound belongs to a class of molecules characterized by its intricate structural framework, which includes multiple functional groups such as benzyloxy and carbonylamino moieties. The presence of these groups not only contributes to its unique chemical properties but also opens up a wide array of potential applications in drug development and biochemical studies.

The molecular structure of Ethyl 3-4-(benzyloxy)-3-bromophenyl-3-{(benzyloxy)carbonylamino}propanoate is designed to facilitate interactions with biological targets, making it a promising candidate for the synthesis of novel therapeutic agents. The benzyloxy group, in particular, is known for its ability to enhance the solubility and stability of compounds, while the bromophenyl moiety introduces a level of metabolic stability that is often sought after in drug candidates. These features collectively make this compound an attractive scaffold for further medicinal chemistry exploration.

In recent years, there has been a growing interest in the development of molecules that can modulate biological pathways associated with inflammation, cancer, and neurodegenerative diseases. The structural features of Ethyl 3-4-(benzyloxy)-3-bromophenyl-3-{(benzyloxy)carbonylamino}propanoate align well with the requirements for such applications. For instance, the benzyloxy and carbonylamino groups can serve as pharmacophores that interact with specific enzymes or receptors involved in these pathways. This has led to several studies exploring its potential as an intermediate in the synthesis of more complex molecules with targeted biological activities.

One of the most compelling aspects of this compound is its versatility in synthetic chemistry. The presence of multiple reactive sites allows for diverse modifications, enabling researchers to tailor its properties for specific applications. For example, the bromine atom in the bromophenyl group can be readily functionalized through cross-coupling reactions, while the ester group at the end of the molecule can be hydrolyzed to introduce different functionalities. These synthetic handles make Ethyl 3-4-(benzyloxy)-3-bromophenyl-3-{(benzyloxy)carbonylamino}propanoate a valuable building block in the construction of more complex drug candidates.

The pharmaceutical industry has been particularly keen on exploring novel compounds that can offer improved efficacy and reduced side effects compared to existing treatments. The unique structural features of Ethyl 3-4-(benzyloxy)-3-bromophenyl-3-{(benzyloxy)carbonylamino}propanoate position it as a strong contender for such endeavors. By leveraging its chemical properties, researchers aim to develop new therapeutic agents that can address unmet medical needs more effectively. This has spurred significant interest in understanding its pharmacological profile and exploring its potential in preclinical and clinical studies.

In addition to its pharmaceutical applications, Ethyl 3-4-(benzyloxy)-3-bromophenyl-3-{(benzyloxy)carbonylamino}propanoate has shown promise in other areas of chemical research. Its complex structure and functional groups make it an excellent candidate for studying molecular recognition processes and developing new catalysts. Researchers have been particularly interested in how its benzyloxy and carbonylamino moieties interact with various biological molecules, which could provide insights into designing more effective drugs and materials.

The synthesis of Ethyl 3-4-(benzyloxy)-3-bromophenyl-3-{(benzyloxy)carbonylamino}propanoate involves a series of well-established organic reactions, including esterification, bromination, and benzoylation. These reactions are typically performed under controlled conditions to ensure high yields and purity. The ability to synthesize this compound efficiently is crucial for its widespread use in research and development. Advances in synthetic methodologies have further enhanced the accessibility of this molecule, making it more feasible for academic and industrial laboratories to explore its potential.

The growing body of research on Ethyl 3-4-(benzyloxy)-3-bromophenyl-3-{(benzylooxy)carbonylamino}propanoate underscores its significance in modern chemistry and pharmaceutical science. As our understanding of its properties continues to expand, so does its potential for contributing to advancements in medicine and material science. The compound's unique combination of structural features makes it a versatile tool for researchers seeking to develop innovative solutions to complex scientific challenges.

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